Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the chemical behavior of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require low temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and can improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups into the pyrrole ring .
Scientific Research Applications
Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group attached to a pyridine ring and share similar chemical properties.
Trifluoromethylpyrazoles: These compounds have a trifluoromethyl group attached to a pyrazole ring and are used in various applications, including agrochemicals and pharmaceuticals
Uniqueness
Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is unique due to the specific positioning of the trifluoromethyl group on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of novel organic molecules and in the study of structure-activity relationships .
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6(12)4-2-3-5(11-4)7(8,9)10/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFWTUPLKUNQPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662709 | |
Record name | Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-25-1 | |
Record name | Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate?
A1: [] this compound crystallizes in the monoclinic system, specifically in the space group P21/c. The unit cell dimensions are as follows: a = 11.3688(4) Å, b = 10.6836(3) Å, c = 14.4518(5) Å, and β = 112.5320(10)°. The unit cell volume is 1621.32(9) Å3 and contains 8 molecules (Z=8). This detailed structural information was obtained through X-ray diffraction studies. []
Q2: Can you describe a synthetic route to access alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates?
A2: [] Yes, a viable synthetic strategy utilizes 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as the starting material. This compound serves as a trifluoromethyl-containing building block and undergoes a 2H-azirine ring expansion to yield 3-aryl-2-(methoxycarbonyl)-4-(pyridin-1-ium-1-yl)-5-(trifluoromethyl)pyrrol-1-ides. These intermediates are then subjected to a two-step transformation. First, catalytic hydrogenation using H2/PtO2 generates alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates. Subsequently, methylation followed by hydrazinolysis affords the target alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates. []
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